molecular formula C17H11N3O3S B2919365 4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide CAS No. 1322202-49-2

4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide

Cat. No.: B2919365
CAS No.: 1322202-49-2
M. Wt: 337.35
InChI Key: LFPPAOBUAAQUBW-HTXNQAPBSA-N
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Description

4-Cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a cyano group, a benzamide moiety, and a fused dioxolo[4,5-f]benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide typically involves multiple steps, starting with the preparation of the core benzothiazole structure. One common approach is the cyclization of 2-aminothiophenol with 1,3-benzodioxole derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) for cyano group introduction.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in developing new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of advanced materials and fine chemicals. Its applications extend to the development of new polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism by which 4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide exerts its effects involves interactions with specific molecular targets. The cyano group and benzamide moiety play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core structure but may differ in substituents and functional groups.

  • Cyano-containing compounds: Other compounds with cyano groups may have similar reactivity and applications.

  • Benzamide derivatives: Compounds with benzamide moieties are used in various pharmaceutical and industrial applications.

Uniqueness: 4-Cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide stands out due to its unique combination of structural features, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in scientific research and industry.

Biological Activity

4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyano group, a benzamide moiety, and a fused dioxolo[4,5-f]benzothiazole ring system. This unique combination contributes to its diverse reactivity and potential applications in medicinal chemistry.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC17H11N3O3S
Molecular Weight341.35 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The cyano group and benzamide moiety are crucial for binding to enzymes or receptors, leading to various biological responses. Research indicates that this compound can modulate pathways related to cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Study Findings :
    • A study reported that compounds with similar structures exhibited IC50 values in the low micromolar range against lung cancer cell lines (e.g., HCC827 IC50 = 6.26 ± 0.33 μM) .
    • The compound showed higher efficacy in 2D cultures compared to 3D cultures, indicating a need for further investigation into its mechanisms in more physiologically relevant models .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promise as an antimicrobial agent. Its structural similarities with known antimicrobial agents suggest that it may inhibit bacterial growth through mechanisms involving DNA binding and disruption.

  • Research Insights :
    • Benzothiazole derivatives have been documented to exhibit antimicrobial activity against various pathogens .
    • The binding mode of these compounds often involves interaction with the minor groove of DNA, which could lead to inhibition of bacterial proliferation .

Case Study 1: Antitumor Efficacy

A recent investigation into a series of benzothiazole derivatives revealed that compounds with structural motifs similar to this compound significantly inhibited tumor growth in preclinical models. The study emphasized the importance of substituents on the benzothiazole core for enhancing antitumor activity.

Case Study 2: Antimicrobial Properties

Another study focused on the synthesis and evaluation of benzothiazole compounds demonstrated their effectiveness against resistant bacterial strains. The findings suggested that modifications to the cyano group could enhance antimicrobial potency while reducing cytotoxicity towards mammalian cells .

Properties

IUPAC Name

4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c1-20-12-6-13-14(23-9-22-13)7-15(12)24-17(20)19-16(21)11-4-2-10(8-18)3-5-11/h2-7H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPPAOBUAAQUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)C#N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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